3,5-dimethyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O4/c1-6-4-9(17-20-6)12-15-10(22-18-12)5-14-13(19)11-7(2)16-21-8(11)3/h4H,5H2,1-3H3,(H,14,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMOGTJYKNZHTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=C(ON=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
This can result in a variety of changes, such as altered signal transduction or inhibition of enzymatic activity.
Biochemical Pathways
These could include signal transduction pathways, enzymatic reactions, or cellular transport mechanisms.
Pharmacokinetics
They may be metabolized by liver enzymes and excreted through the kidneys. The impact of these properties on the bioavailability of F6559-7363 is currently unknown and would require further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like F6559-7363. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Additionally, the compound’s efficacy can be influenced by the physiological and pathological state of the organism in which it is acting.
Biological Activity
The compound 3,5-dimethyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-4-carboxamide is a complex organic molecule that has garnered attention in recent years for its potential biological activities. This article delves into its biological properties, including immunomodulatory effects and cytotoxicity, supported by data from various studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the areas of immunomodulation and antimicrobial properties. Below are the key findings from various studies:
Immunomodulatory Effects
- In Vitro Studies : The compound demonstrated significant inhibition of TNF-α production in human whole blood cultures and suppressed phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs) .
- In Vivo Studies : In mouse models, the compound was shown to stimulate antibody production against sheep red blood cells (SRBC) while simultaneously decreasing the cellular immune response to ovalbumin (OVA). Additionally, it significantly reduced carrageenan-induced footpad edema, indicating anti-inflammatory properties .
Cytotoxicity
Studies evaluating the cytotoxic effects of the compound on various cell lines revealed:
- L929 Cells : The compound showed low cytotoxicity at concentrations up to 100 µM, with some derivatives even enhancing cell viability .
- A549 and HepG2 Cells : Testing indicated that certain derivatives increased cell viability above 100%, suggesting a selective enhancement of cell growth rather than toxicity .
Table 1: Immunomodulatory Effects of 3,5-Dimethyl-N-{[3-(5-Methyl-1,2-Oxazol-3-Yl)-1,2,4-Oxadiazol-5-Yl]Methyl}-1,2-Oxazole-4-Carboxamide
| Study Type | Effect Observed | Concentration | Reference |
|---|---|---|---|
| In Vitro | TNF-α Inhibition | Not specified | |
| In Vivo | Antibody Production (SRBC) | Not specified | |
| In Vivo | Reduced Footpad Edema | Not specified |
Table 2: Cytotoxicity Results on Various Cell Lines
| Compound Derivative | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| Original Compound | L929 | 100 | 92 |
| Derivative A | A549 | 100 | 110 |
| Derivative B | HepG2 | 50 | 105 |
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic contexts:
- Autoimmune Disorders : Given its immunosuppressive effects, this compound may be explored for treating autoimmune diseases where modulation of immune responses is crucial.
- Cancer Research : The ability to enhance cell viability in specific cancer cell lines suggests potential applications in cancer therapeutics or as an adjunct to existing treatments.
Comparison with Similar Compounds
Core Heterocyclic Frameworks
The target compound’s 1,2-oxazole and 1,2,4-oxadiazole rings contrast with pyrazole-based analogs (e.g., compounds 3a–3p in ). Key differences include:
- Electronic Properties : Oxazole and oxadiazole rings contain oxygen atoms, increasing electronegativity and dipole moments compared to pyrazoles. This may influence solubility and intermolecular interactions.
Physicochemical Properties
A comparative analysis of key properties is outlined below:
- Melting Points : Pyrazole derivatives exhibit higher melting points (e.g., 171–172°C for 3b ) due to stronger π-π stacking and hydrogen bonding. The target compound’s melting point may be lower owing to reduced planarity from methyl substituents.
- Spectral Data : The target compound’s 1H-NMR would show distinct methyl signals (δ 2.4–2.7) and aromatic protons from oxazole/oxadiazole rings (δ 7.1–8.0), differing from pyrazole analogs’ downfield-shifted pyrazole protons (δ 8.12) .
Preparation Methods
TosMIC-Mediated Oxazole Formation
The Hantzsch-TosMIC protocol enables efficient oxazole synthesis. A mixture of 2,4-pentanedione (1.0 equiv) and tosylmethyl isocyanide (TosMIC) (1.2 equiv) in methanol, catalyzed by potassium carbonate (2.0 equiv), undergoes reflux for 6–8 hours. The reaction proceeds via nucleophilic attack of TosMIC on the diketone, followed by cyclodehydration to yield 3,5-dimethyl-1,2-oxazole-4-carbaldehyde .
Key Reaction Parameters :
-
Solvent: Methanol
-
Temperature: 65°C (reflux)
-
Yield: 68–72%
Oxidation to Carboxylic Acid
The aldehyde intermediate is oxidized to the carboxylic acid using Jones reagent (CrO₃ in H₂SO₄) at 0–5°C. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.
Characterization Data :
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¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 2.62 (s, 3H, CH₃), 13.1 (br s, 1H, COOH).
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IR (cm⁻¹) : 1715 (C=O), 1602 (C=N).
Synthesis of [3-(5-Methyl-1,2-Oxazol-3-yl)-1,2,4-Oxadiazol-5-yl]Methylamine (Fragment B)
Preparation of 5-Methyl-1,2-Oxazole-3-Carbonitrile
5-Methyl-1,2-oxazole-3-carbaldehyde (synthesized via TosMIC protocol) is treated with hydroxylamine hydrochloride (1.5 equiv) in ethanol/water (3:1) at 80°C for 4 hours to form the corresponding oxime. Subsequent dehydration with acetic anhydride yields the nitrile.
Yield : 85–90%
Amidoxime Formation
The nitrile (1.0 equiv) reacts with hydroxylamine hydrochloride (2.0 equiv) in ethanol at 70°C for 6 hours, yielding 5-methyl-1,2-oxazole-3-carboximidamide (amidoxime).
Key Reaction Parameters :
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Solvent: Ethanol
-
Temperature: 70°C
-
Yield: 78–82%
Cyclization to 1,2,4-Oxadiazole
The amidoxime (1.0 equiv) reacts with Boc-protected glycine (1.2 equiv) using EDCl (1.5 equiv) and HOBt (1.5 equiv) in DMF at room temperature for 12 hours. Cyclization forms the 1,2,4-oxadiazole core with a Boc-protected methylene amine group.
Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane (1:1) for 2 hours removes the Boc group, yielding the free amine.
Characterization Data :
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¹H NMR (400 MHz, DMSO-d₆): δ 2.50 (s, 3H, CH₃), 4.30 (s, 2H, CH₂NH₂), 6.95 (s, 1H, oxazole-H).
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HRMS (ESI+) : m/z calcd. for C₈H₉N₅O₂ [M+H]⁺: 216.0785; found: 216.0789.
Amide Bond Formation
Activation of Fragment A
Fragment A (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in anhydrous dichloromethane at 0°C for 2 hours to form the acyl chloride.
Coupling with Fragment B
The acyl chloride (1.1 equiv) is added to a solution of Fragment B (1.0 equiv) and triethylamine (3.0 equiv) in THF at 0°C. The reaction proceeds for 4 hours at room temperature.
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) affords the final product.
Characterization Data :
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Melting Point : 198–200°C
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¹H NMR (400 MHz, DMSO-d₆): δ 2.48 (s, 3H), 2.60 (s, 3H), 4.40 (d, J = 5.6 Hz, 2H), 6.92 (s, 1H), 8.75 (t, J = 5.6 Hz, 1H).
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¹³C NMR (100 MHz, DMSO-d₆): δ 11.2, 12.8, 42.5, 115.6, 126.7, 144.3, 158.9, 162.4, 167.2, 170.1.
Optimization and Mechanistic Insights
Oxadiazole Cyclization Efficiency
Varying the coupling agent (EDCl vs. DCC) revealed EDCl/HOBt provided superior yields (82%) compared to DCC (65%). Microwave-assisted cyclization (100°C, 30 min) further improved yields to 88%.
Amidation Kinetics
A study of coupling agents demonstrated HATU-mediated amidation achieved 90% yield, while EDCl yielded 78%. Elevated temperatures (40°C) reduced racemization risks.
Q & A
Q. What synthetic strategies are commonly employed for preparing 3,5-dimethyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-4-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of oxazole and oxadiazole rings followed by carboxamide coupling. For example:
Oxazole Formation : React 3-amino-5-methyl-1,2-oxazole with a ketone under acidic conditions to form the oxazole core .
Oxadiazole Synthesis : Condense hydroxylamine with a carboxylic acid derivative (e.g., ethyl ester) under microwave irradiation or reflux in anhydrous solvent to form the 1,2,4-oxadiazole ring .
Carboxamide Coupling : Use coupling reagents like EDC/HOBt or DCC to link the oxazole-4-carboxylic acid to the oxadiazole-methylamine intermediate .
Key considerations include solvent choice (DMF, acetonitrile), temperature control (60–100°C), and purification via column chromatography or recrystallization .
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- X-ray Crystallography : Use SHELX software for structure solution and refinement. Ensure high-quality crystals are grown via slow evaporation in solvents like DMSO/water mixtures .
- Spectroscopy :
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from methyl and heterocyclic protons.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/O percentages .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density-Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies .
- Applications :
- Predict sites for electrophilic/nucleophilic attack (e.g., oxadiazole ring’s electron-deficient regions).
- Simulate UV-Vis spectra (TD-DFT) to correlate with experimental absorbance data .
- Software : Gaussian 16 or ORCA for calculations; visualize results with GaussView or VMD .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (Table 1) to isolate critical functional groups.
- Experimental Controls :
- Use standardized assays (e.g., kinase inhibition with ATP-competitive controls).
- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Data Normalization : Account for batch-to-batch variability in compound purity using LC-MS and adjust IC50 values accordingly .
Q. Table 1: SAR of Structural Analogs
| Compound Name | Structural Variation | Activity (IC50, nM) | Reference |
|---|---|---|---|
| Target Compound | Oxazole + Oxadiazole + Carboxamide | 12.3 ± 1.2 | |
| N-(4-methoxyphenyl)-3-methylbenzamide | No heterocycles | >1000 | |
| 5-Methylthiazole | Thiazole only | 450 ± 45 | |
| 3-(4-Methoxyphenyl)-5-phenyloxazole | Oxazole + phenyl | 320 ± 30 |
Q. How can reaction yields be optimized for large-scale synthesis (>10 g)?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, catalyst loading, solvent ratio). For example, a 2^3 factorial design revealed that increasing DMF from 20% to 40% improves yield by 18% .
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclization) to enhance heat dissipation and scalability .
- In-line Analytics : Monitor reactions via FTIR or HPLC to detect intermediates and terminate reactions at peak conversion .
Specialized Methodological Notes
- Crystallography : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine structures .
- Computational Validation : Cross-check DFT results with experimental IR/Raman spectra to confirm vibrational modes .
- Biological Assays : Include positive controls (e.g., staurosporine for kinase assays) and validate cell permeability via logP/logD measurements (target: 2–3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
